2-Fluoro-6-nitrobenzonitrile
Overview
Description
2-Fluoro-6-nitrobenzonitrile is a chemical compound with the molecular formula C7H3FN2O2 . It is a solid substance with a molecular weight of 166.11 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-nitrobenzonitrile consists of 7 carbon atoms, 3 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The specific details about the arrangement of these atoms in the molecule are not available from the search results.Physical And Chemical Properties Analysis
2-Fluoro-6-nitrobenzonitrile is a solid substance . It has a molecular weight of 166.11 and a density of 1.41 . The melting point is between 68-71°C , and the flash point is 137°C .Scientific Research Applications
Chemical Properties and Reactions
2-Fluoro-5-nitrobenzonitrile, an analogue of 2-Fluoro-6-nitrobenzonitrile, has been studied for its reaction with amines, amino acids, and NH-heteroaromatic compounds. Proton magnetic resonance spectra of its derivatives provide insight into the structural dynamics of such compounds (Wilshire, 1967).
Molecular Geometry and Rotational Barriers
A study focusing on the molecular geometries and internal rotational barriers of various nitroaromatic compounds, including derivatives similar to 2-Fluoro-6-nitrobenzonitrile, reveals the impact of steric effects and substituent groups on these compounds' physical properties (Chen & Chieh, 2002).
PET Imaging Agent Development
2-Fluoro-6-nitrobenzonitrile-related compounds have been utilized in the development of PET imaging agents, particularly for studying the metabotropic glutamate subtype 5 receptor (mGluR5), highlighting its potential in neurological research (Lim et al., 2014).
Thermophysical Studies
Research into the thermophysical behavior of nitrobenzonitriles, including isomers of 2-Fluoro-6-nitrobenzonitrile, has been conducted to understand their phase transitions, melting points, and heat capacities, which are crucial for various industrial and scientific applications (Jiménez et al., 2002).
Energetic and Structural Study
A comprehensive study on the energetic and structural properties of 2-Fluoro-6-nitrobenzonitrile and its isomers was conducted, focusing on parameters like enthalpies of formation, vapor pressures, and electron affinities, relevant for chemical synthesis and industrial processes (Silva et al., 2012).
Synthesis Challenges and Alternatives
Research into the synthesis of related compounds, like 2-Amino-4,6-difluorobenzonitrile, provides insights into the challenges and alternatives in chemical reactions involving 2-Fluoro-6-nitrobenzonitrile and its derivatives (Camps et al., 1998).
Safety And Hazards
The safety information available indicates that 2-Fluoro-6-nitrobenzonitrile is a hazardous substance. It has been assigned the GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-fluoro-6-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHMTOMVCPKOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439894 | |
Record name | 2-fluoro-6-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-nitrobenzonitrile | |
CAS RN |
143306-27-8 | |
Record name | 2-fluoro-6-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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